Cas no 1396876-96-2 (7,7-dimethyl-2-(5-phenyl-1,2-oxazole-3-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane)

7,7-Dimethyl-2-(5-phenyl-1,2-oxazole-3-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane is a spirocyclic compound featuring a unique structural framework combining an oxazole moiety with a dioxa-azaspiro[3.5]nonane core. Its rigid spirocyclic architecture enhances stability and may influence stereoelectronic properties, making it a valuable intermediate in synthetic chemistry. The presence of the phenyl-substituted oxazole group suggests potential utility in pharmaceutical or agrochemical applications, where such heterocycles often exhibit bioactivity. The compound’s distinct structure could also serve as a scaffold for further functionalization, enabling the development of novel derivatives with tailored properties. Its synthetic versatility and structural complexity make it of interest for research in medicinal chemistry and materials science.
7,7-dimethyl-2-(5-phenyl-1,2-oxazole-3-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane structure
1396876-96-2 structure
Product Name:7,7-dimethyl-2-(5-phenyl-1,2-oxazole-3-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane
CAS No:1396876-96-2
MF:C18H20N2O4
MW:328.362404823303
CID:5869610
PubChem ID:71789598
Update Time:2025-06-08

7,7-dimethyl-2-(5-phenyl-1,2-oxazole-3-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane Chemical and Physical Properties

Names and Identifiers

    • (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone
    • 7,7-dimethyl-2-(5-phenyl-1,2-oxazole-3-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane
    • AKOS024539409
    • (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-phenylisoxazol-3-yl)methanone
    • F6213-0227
    • VU0537284-1
    • 1396876-96-2
    • Inchi: 1S/C18H20N2O4/c1-17(2)22-11-18(12-23-17)9-20(10-18)16(21)14-8-15(24-19-14)13-6-4-3-5-7-13/h3-8H,9-12H2,1-2H3
    • InChI Key: RRXCRACLWAQQOP-UHFFFAOYSA-N
    • SMILES: C(N1CC2(COC(C)(C)OC2)C1)(C1C=C(C2=CC=CC=C2)ON=1)=O

Computed Properties

  • Exact Mass: 328.14230712g/mol
  • Monoisotopic Mass: 328.14230712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 471
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 64.8Ų

7,7-dimethyl-2-(5-phenyl-1,2-oxazole-3-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane Pricemore >>

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Additional information on 7,7-dimethyl-2-(5-phenyl-1,2-oxazole-3-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane

Introduction to 7,7-Dimethyl-2-(5-Phenyl-1,2-Oxazole-3-Carbonyl)-6,8-Dioxa-2-Azaspiro[3.5]Nonane (CAS No. 1396876-96-2)

7,7-Dimethyl-2-(5-Phenyl-1,2-oxazole-3-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane, with the CAS number 1396876-96-2, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound belongs to the class of spirocyclic compounds, which are characterized by a unique three-dimensional structure that can provide enhanced biological activity and improved pharmacokinetic properties.

The chemical structure of 7,7-dimethyl-2-(5-phenyl-1,2-oxazole-3-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane features a spirocyclic core with a central nitrogen atom and multiple oxygen atoms, making it a versatile scaffold for the design of novel therapeutic agents. The presence of the 5-phenyl-1,2-oxazole moiety adds further complexity and functionality to the molecule, contributing to its potential as a lead compound in drug discovery.

Recent studies have highlighted the importance of spirocyclic compounds in various therapeutic areas, including anti-inflammatory, anti-cancer, and neuroprotective applications. The unique structural features of 7,7-dimethyl-2-(5-phenyl-1,2-oxazole-3-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane make it particularly interesting for its potential as a selective inhibitor of specific enzymes or receptors involved in disease pathways.

In the context of anti-inflammatory research, this compound has shown promising results in inhibiting the production of pro-inflammatory cytokines and mediators. Studies have demonstrated that it can effectively modulate the activity of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory response. This makes it a potential candidate for the development of new anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In cancer research, 7,7-dimethyl-2-(5-phenyl-1,2-oxazole-3-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane has been investigated for its ability to induce apoptosis in cancer cells while sparing normal cells. Preclinical studies have shown that it can selectively target cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. This selective cytotoxicity is an important feature for developing more effective and less toxic cancer therapies.

The neuroprotective potential of this compound has also been explored in preclinical models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Research has indicated that it can protect neurons from oxidative stress and prevent the aggregation of toxic protein species such as beta-amyloid and alpha-synuclein. These findings suggest that 7,7-dimethyl-2-(5-phenyl-1,2-oxazole-3-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane could be a valuable lead compound for developing neuroprotective agents.

The synthesis of 7,7-dimethyl-2-(5-phenyl-1,2-oxazole-3-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane involves several steps that require precise control over reaction conditions to achieve high yields and purity. Key synthetic strategies include the formation of the spirocyclic core through intramolecular cyclization reactions and the introduction of functional groups such as the 5-phenyl-1,2-oxazole moiety through coupling reactions. Advances in synthetic chemistry have enabled researchers to optimize these processes and produce the compound on a larger scale for further evaluation.

To ensure its safety and efficacy as a therapeutic agent, extensive preclinical testing is underway to evaluate the pharmacokinetic properties and toxicity profile of 7,7-dimethyl-2-(5-phenyl-1,2-o xazole - 3 - carbonyl ) - 6 , 8 - dioxa - 2 - azaspiro [ 3 . 5 ] nonane. These studies are crucial for understanding how the compound behaves in biological systems and identifying any potential adverse effects before advancing to clinical trials.

In conclusion, 7 , 7 - dimethyl - 2 - ( 5 - phenyl - 1 , 2 - oxazole - 3 - carbonyl ) - 6 , 8 - dioxa - 2 - azaspiro [ 3 . 5 ] nonane (CAS No . 1396876 - 96 - 2) represents an exciting new molecule with diverse therapeutic potential. Its unique chemical structure and promising biological activities make it a valuable candidate for further research and development in various medical fields. As ongoing studies continue to uncover its full potential, this compound holds great promise for advancing our understanding of disease mechanisms and developing novel treatments.

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